4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol
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Overview
Description
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is a small molecular compound with the chemical formula C13H9NO4. It is known for its role as an inhibitor of estrogen receptors, particularly estrogen receptor beta (ESR2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the reaction of 2-aminophenol with salicylic acid under specific conditions to form the benzooxazole ring. This is followed by hydroxylation to introduce the hydroxy groups at the desired positions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases related to estrogen receptor dysregulation, such as certain cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects primarily by inhibiting estrogen receptors, particularly estrogen receptor beta (ESR2) . It binds to the receptor and prevents the activation of downstream signaling pathways involved in cell proliferation and differentiation. This inhibition can lead to reduced growth of estrogen-dependent cells, making it a potential candidate for therapeutic applications in estrogen-related diseases.
Comparison with Similar Compounds
Similar Compounds
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol: Similar structure but with different positioning of the hydroxy groups.
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,4-diol: Another structural isomer with hydroxy groups at different positions.
Uniqueness
4-(6-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is unique due to its specific binding affinity for estrogen receptor beta (ESR2) and its potential applications in modulating estrogen receptor activity. Its distinct structure allows for selective inhibition, making it a valuable compound for research and therapeutic purposes.
Properties
Molecular Formula |
C13H9NO4 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-(6-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO4/c15-8-2-3-9-12(6-8)18-13(14-9)7-1-4-10(16)11(17)5-7/h1-6,15-17H |
InChI Key |
QSWPVNMCVFYCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
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